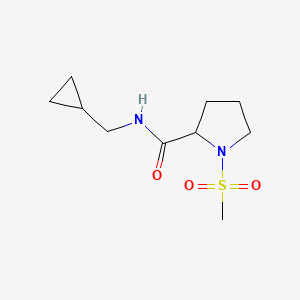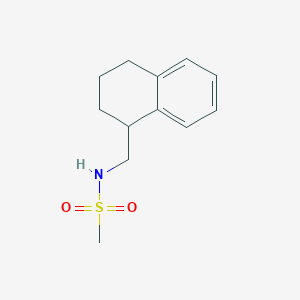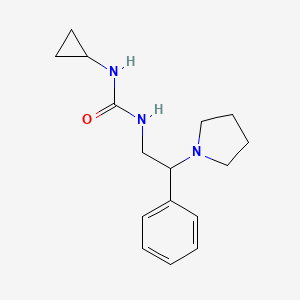![molecular formula C13H11N3OS2 B7529328 3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)
3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by interfering with their DNA replication and cell division. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with DNA and enzymes that are involved in DNA replication and cell division. This compound binds to the DNA and prevents the formation of the replication fork, which is essential for DNA replication. It also inhibits the activity of enzymes such as topoisomerase II, which are involved in DNA unwinding and replication. These actions lead to the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one have been studied extensively. This compound has been shown to be highly selective for cancer cells, which means that it has minimal toxicity to normal cells. It has also been shown to have a low affinity for the P-glycoprotein pump, which is responsible for drug resistance in cancer cells. These properties make it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one in lab experiments include its high selectivity for cancer cells, low toxicity to normal cells, and low affinity for the P-glycoprotein pump. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. Another limitation is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one. One direction is to study its potential applications in combination therapy with other cancer drugs. Another direction is to investigate its potential use in the treatment of other diseases such as viral infections and autoimmune disorders. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of this compound. Overall, 3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a promising compound with potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has been achieved using different methods. One of the most common methods involves the reaction of 2-amino-3-cyano-4(3H)-quinazolinone with 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide, and the product is obtained after purification using column chromatography. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
Propriétés
IUPAC Name |
3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-8-7-19-11(14-8)6-16-12(17)9-4-2-3-5-10(9)15-13(16)18/h2-5,7H,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSLIWOZRUTPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

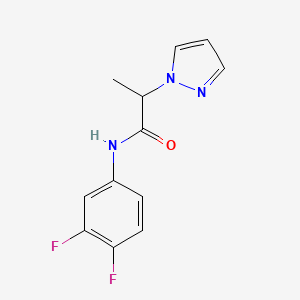
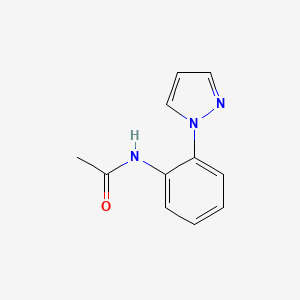



![N-methyl-N-[(4-phenylphenyl)methyl]methanesulfonamide](/img/structure/B7529274.png)
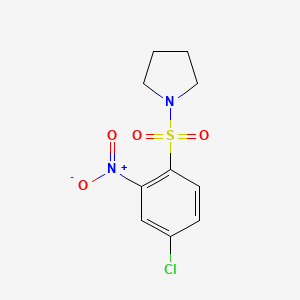
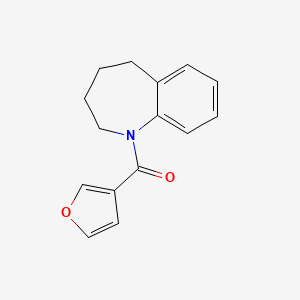
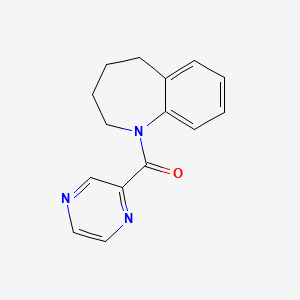
![(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)
